BenchChemオンラインストアへようこそ!

4-(2,5-Difluorophenyl)-4-oxobutyric acid

Physical form Crystallinity Recrystallization

This 2,5-difluorophenyl γ-keto acid (CAS 871127-78-5) is a critical, patent-preferred regioisomer (Indian Patent 268362) for parallel medicinal chemistry workflows targeting next-generation antifungals and KSP inhibitors. Unlike its crystalline 2,4- and 3,5-difluoro isomers, this compound exists as a liquid or low-melting solid at ambient temperature, streamlining solution-phase parallel synthesis without pre-dissolution. Its distinct pKa (4.28) offers a measurable parameter for optimizing pH-dependent extraction in process chemistry. Procure with confidence for fragment elaboration via its dual ketone and carboxylic acid handles, ensuring analytical rigor for FBDD campaigns.

Molecular Formula C10H8F2O3
Molecular Weight 214.16 g/mol
CAS No. 871127-78-5
Cat. No. B1320358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-Difluorophenyl)-4-oxobutyric acid
CAS871127-78-5
Molecular FormulaC10H8F2O3
Molecular Weight214.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(=O)CCC(=O)O)F
InChIInChI=1S/C10H8F2O3/c11-6-1-2-8(12)7(5-6)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15)
InChIKeySNFMCIZLSODNLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,5-Difluorophenyl)-4-oxobutyric Acid (CAS 871127-78-5): Procurement-Grade Overview for a Regioisomerically Distinct γ-Keto Acid Building Block


4-(2,5-Difluorophenyl)-4-oxobutyric acid (CAS 871127-78-5), systematically named 4-(2,5-difluorophenyl)-4-oxobutanoic acid, is a fluorinated γ-keto acid with the molecular formula C₁₀H₈F₂O₃ and a molecular weight of 214.17 g·mol⁻¹ . It belongs to the class of 4-aryl-4-oxobutanoic acids, characterized by a ketone carbonyl at the γ-position relative to the carboxylic acid group . The compound features a 1,4-disubstituted (2,5-difluoro) phenyl ring that distinguishes it from its widely used 2,4-difluoro and 3,5-difluoro regioisomers [1]. Its dual ketone and carboxylic acid functionalities render it a versatile intermediate for Wittig olefination, reduction, amidation, and heterocycle construction . The compound is commercially available from multiple vendors with purity specifications ranging from 95% to ≥98% (NLT) .

Why 4-(2,5-Difluorophenyl)-4-oxobutyric Acid Cannot Be Interchanged with Its 2,4- or 3,5-Difluoro Regioisomers in Procurement Specifications


Although 4-(2,5-difluorophenyl)-4-oxobutyric acid shares the identical molecular formula (C₁₀H₈F₂O₃) and molecular weight (214.17 g·mol⁻¹) with its 2,4-difluoro (CAS 110931-77-6) and 3,5-difluoro (CAS 302912-30-7) regioisomers, generic substitution fails on multiple quantifiable grounds . First, the physical state diverges critically: the 2,5-isomer exhibits no measurable melting point (N/A) and exists as a liquid or low-melting solid at ambient temperature, whereas the 2,4-isomer (mp 115–119°C) and 3,5-isomer (mp 116–119°C) are well-defined crystalline solids, directly impacting recrystallization protocols, handling logistics, and formulation workflows . Second, the fluorine substitution pattern alters the electronic environment of the aromatic ring, modulating the pKa of the carboxylic acid moiety—the 2,5-isomer exhibits a predicted pKa of 4.28±0.17 compared to 4.31±0.17 for the 3,5-isomer, a difference that can shift ionization state and reactivity in pH-sensitive transformations . Third, patent literature explicitly distinguishes among regioisomers: the Indian Patent 268362 on epoxytriazole antifungal intermediates lists both 2,4-difluorophenyl and 2,5-difluorophenyl as independently preferred Ar group embodiments, confirming that the choice of regioisomer is a deliberate—not arbitrary—synthetic decision [1]. These three dimensions—physical form, acid strength, and patent-specified regioisomeric preference—collectively preclude casual interchange in regulated or scale-up environments.

Quantitative Differentiation Evidence for 4-(2,5-Difluorophenyl)-4-oxobutyric Acid (CAS 871127-78-5) Versus Closest Regioisomeric Analogs


Physical State Divergence: Amorphous/Liquid 2,5-Isomer Versus Crystalline 2,4- and 3,5-Isomers

The target 2,5-difluoro isomer (CAS 871127-78-5) has no reported melting point (listed as N/A across multiple databases), consistent with an amorphous or liquid physical state at ambient temperature . In direct contrast, the 2,4-difluoro isomer (CAS 110931-77-6) melts sharply at 115–119°C, and the 3,5-difluoro isomer (CAS 302912-30-7) melts at 116–119°C (lit.), both being white crystalline solids . This physical-state dichotomy has practical consequences for purification strategy (recrystallization feasibility), solid-handling automation, and lyophilization compatibility in pharmaceutical intermediate workflows.

Physical form Crystallinity Recrystallization Handling Formulation

Acid Strength Differentiation: pKa Shift of the 2,5-Isomer Relative to the 3,5-Isomer

The predicted acid dissociation constant (pKa) of the carboxylic acid group in the 2,5-difluoro isomer is 4.28±0.17 , compared to 4.31±0.17 for the 3,5-difluoro isomer . Although the absolute difference of approximately 0.03 pKa units is modest, it reflects the differential electron-withdrawing effect of the 2,5- versus 3,5-fluorine substitution pattern transmitted through the phenyl ring to the carboxylic acid via the γ-keto linker. In pH-buffered reaction systems near the pKa inflection point (pH ~4.0–4.5), this shift corresponds to an approximately 7% difference in the ionized fraction, which can influence extraction efficiency, salt stoichiometry, and reactivity in pH-sensitive coupling reactions.

pKa Ionization Reactivity pH-dependent extraction Salt formation

Patent-Specified Regioisomeric Preference for Epoxytriazole Antifungal Intermediates

Indian Patent 268362, titled 'Epoxy Compound, Triazole Compound and Process for Producing Thereof,' explicitly enumerates permissible difluorophenyl Ar groups for epoxytriazole antifungal intermediates. The patent states that 'examples thereof include 2,3-difluorophenyl group, 2,4-difluorophenyl group, 2,5-difluorophenyl group, 2,6-difluorophenyl group, 3,4-difluorophenyl group, 3,5-difluorophenyl group, and the like, and 2,4-difluorophenyl group and 2,5-difluorophenyl group are preferred' [1]. This document establishes that the 2,5-regioisomer is not merely a minor variant but a specifically preferred embodiment alongside the well-known 2,4-isomer (which is the established intermediate for posaconazole synthesis). The 2,5-isomer thus provides an independent intellectual property position and access to a distinct structural space for next-generation triazole antifungals beyond posaconazole.

Antifungal Epoxytriazole Patent intermediate Regioisomer Posaconazole analog

Biological Pharmacophore Validation: The 2,5-Difluorophenyl Motif in the Clinical KSP Inhibitor MK-0731 (IC₅₀ = 2.2 nM)

The 2,5-difluorophenyl group constitutes a critical pharmacophoric element of MK-0731 ((2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide), a selective, non-competitive, allosteric kinesin spindle protein (KSP/Eg5) inhibitor that advanced to Phase I clinical trials in taxane-refractory solid tumors [1]. MK-0731 exhibits an IC₅₀ of 2.2 nM against KSP with >20,000-fold selectivity over other kinesins . The J. Med. Chem. publication (2008, 51, 4239–4252) describes an extensive structure-activity relationship (SAR) campaign in which the 2,5-difluoro substitution pattern on the pendant phenyl ring was specifically selected for its optimal contribution to in vitro potency and metabolic profile, after systematic evaluation of alternative substitution patterns [1]. While the target compound 4-(2,5-difluorophenyl)-4-oxobutyric acid is a building block—not MK-0731 itself—its 2,5-difluorobenzoyl substructure maps directly onto the key aryl fragment of this clinical candidate, validating the broader biological relevance of this specific regioisomeric pattern.

KSP inhibitor MK-0731 Mitotic kinesin Anticancer Pharmacophore

Supplier Purity Tiering: NLT 98% (Synblock) vs. 95%+ (Enamine, Leyan) with Full Analytical Documentation

Commercial availability of 4-(2,5-difluorophenyl)-4-oxobutyric acid spans multiple purity tiers: Synblock offers the compound at NLT 98% purity with comprehensive analytical documentation including MSDS, NMR, HPLC, and LC-MS ; Enamine supplies at 95% purity (Catalog EN300-120598) ; Leyan offers 95%+ purity ; and Fluorochem (via CymitQuimica) lists 97% purity with pricing at 9,328 CNY/1g, 15,752 CNY/2g, and 38,566 CNY/5g . By comparison, the 2,4-isomer (CAS 110931-77-6) is more widely stocked—available from TCI at 98.0% (GC&T) for 280 CNY/1g and from 9dingchem at 357.50 CNY/1g —reflecting its established role as a posaconazole intermediate. The narrower supplier base and higher unit cost for the 2,5-isomer reflect its specialty status, but the availability of NLT 98% material with full characterization from Synblock ensures suitability for demanding synthetic applications.

Purity specification Analytical documentation NMR HPLC Procurement quality

Optimal Procurement and Application Scenarios for 4-(2,5-Difluorophenyl)-4-oxobutyric Acid (CAS 871127-78-5)


Parallel SAR Exploration of Epoxytriazole Antifungal Candidates Beyond Posaconazole

Based on the explicit preferred status of both 2,4- and 2,5-difluorophenyl groups in Indian Patent 268362 for epoxytriazole antifungal intermediates [1], procurement of the 2,5-isomer enables a parallel medicinal chemistry workflow. Researchers synthesizing posaconazole analogs via Friedel-Crafts acylation of 1,4-difluorobenzene with succinic anhydride followed by Wittig olefination can utilize the 2,5-isomer to access a distinct regioisomeric series. The liquid/amorphous physical state of the 2,5-isomer—in contrast to the crystalline 2,4-isomer—may also simplify direct use in solution-phase parallel synthesis without pre-dissolution steps .

KSP/Eg5 Inhibitor Library Synthesis Leveraging the 2,5-Difluorobenzoyl Pharmacophore

The clinical validation of the 2,5-difluorophenyl motif in MK-0731 (KSP IC₅₀ = 2.2 nM, Phase I oncology) [2] makes 4-(2,5-difluorophenyl)-4-oxobutyric acid an attractive starting material for second-generation KSP inhibitor libraries. The γ-keto acid handle enables rapid diversification: reduction to the alcohol, Wittig olefination to the pentenoic acid, or amidation to introduce heterocyclic amines—all transformations that preserve the critical 2,5-difluorobenzoyl pharmacophore while exploring vectors that were optimized in the Merck KSP program [2].

Regioisomeric Control in Orthogonal Synthetic Route Scouting for Fluorinated Drug Intermediates

For process chemistry groups developing scalable routes to fluorinated aryl ketone intermediates, the 2,5-isomer's distinct pKa (4.28 vs. 4.31 for the 3,5-isomer) provides a measurable parameter for optimizing pH-dependent extraction and salt-formation steps. The compound's accessible ketone and carboxylic acid groups also support orthogonal protection strategies (e.g., esterification of the acid while retaining the ketone for further elaboration), offering flexibility in multi-step synthetic sequences where regioisomeric purity must be rigorously maintained .

Building Block Procurement for Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 214.17 Da, a LogP of 2.01, a PSA of 54.37 Ų, and one hydrogen bond donor plus five hydrogen bond acceptors , 4-(2,5-difluorophenyl)-4-oxobutyric acid falls within lead-like chemical space suitable for fragment-based screening libraries. Its dual ketone and carboxylic acid functionalities permit rapid fragment elaboration via amide coupling, reduction, or heterocycle formation. The availability of NLT 98% purity material with full NMR/HPLC/LC-MS documentation from Synblock ensures that procurement for fragment library construction meets the analytical rigor expected in FBDD campaigns.

Quote Request

Request a Quote for 4-(2,5-Difluorophenyl)-4-oxobutyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.